molecular formula C21H24N6O3 B2740435 5-amino-N-(3,4-dimethylphenyl)-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 866016-32-2

5-amino-N-(3,4-dimethylphenyl)-1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2740435
CAS No.: 866016-32-2
M. Wt: 408.462
InChI Key: ZDVDZVWYURBTMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of WAY-339959 involves multiple synthetic steps, typically starting with the synthesis of key intermediates. The exact synthetic route can vary, but it generally includes the formation of complex organic structures through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of WAY-339959 may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency, scalability, and cost-effectiveness. Techniques such as crystallization and chromatography are employed to purify the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: WAY-339959 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in WAY-339959 and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

WAY-339959 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of WAY-339959 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting gene expression and cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

WAY-339959 can be compared with other similar compounds based on its structure, activity, and applications. Some similar compounds include:

Uniqueness: WAY-339959 is unique due to its specific chemical structure and the range of biological activities it exhibits. Its ability to modulate multiple pathways and targets makes it a versatile compound for scientific research and therapeutic development .

Properties

IUPAC Name

5-amino-N-(3,4-dimethylphenyl)-1-[2-(4-ethoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-4-30-17-9-7-15(8-10-17)23-18(28)12-27-20(22)19(25-26-27)21(29)24-16-6-5-13(2)14(3)11-16/h5-11H,4,12,22H2,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVDZVWYURBTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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